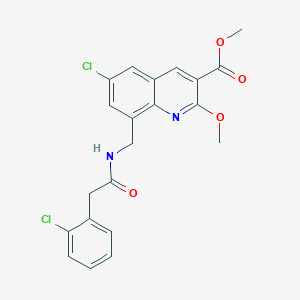
Ac-DL-Lys-DL-Gln-DL-Lys-DL-Leu-DL-Arg-AMC.TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-DL-Lys-DL-Gln-DL-Lys-DL-Leu-DL-Arg-AMC.TFA is a synthetic peptide compound. It is often used as a fluorogenic substrate in various biochemical assays. The compound is composed of a sequence of amino acids: lysine, glutamine, lysine, leucine, and arginine, with an amido-4-methylcoumarin (AMC) group attached. The trifluoroacetate (TFA) salt form enhances its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Lys-DL-Gln-DL-Lys-DL-Leu-DL-Arg-AMC.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and deprotected using a TFA-based cleavage cocktail.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized to obtain a stable powder.
Chemical Reactions Analysis
Types of Reactions
Ac-DL-Lys-DL-Gln-DL-Lys-DL-Leu-DL-Arg-AMC.TFA can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The amino acid residues, particularly those with sulfur-containing side chains, can be oxidized.
Substitution: The AMC group can be substituted with other fluorophores or functional groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using HCl or NaOH at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide or performic acid.
Substitution: Reagents like NHS esters or maleimides are used for conjugation reactions.
Major Products Formed
Hydrolysis: Results in the formation of individual amino acids or smaller peptide fragments.
Oxidation: Produces oxidized amino acid residues.
Substitution: Yields modified peptides with new functional groups or fluorophores.
Scientific Research Applications
Ac-DL-Lys-DL-Gln-DL-Lys-DL-Leu-DL-Arg-AMC.TFA is widely used in scientific research, particularly in:
Biochemistry: As a substrate for protease assays to study enzyme kinetics and inhibition.
Cell Biology: Used in fluorescence-based assays to monitor cellular processes.
Medicine: Employed in diagnostic assays to detect enzyme activity related to diseases.
Industry: Utilized in quality control processes for enzyme production and activity measurement.
Mechanism of Action
The compound acts as a fluorogenic substrate, meaning it releases a fluorescent signal upon enzymatic cleavage. The AMC group is released when the peptide bond is cleaved by specific proteases, resulting in an increase in fluorescence. This allows for the quantification of enzyme activity in various assays.
Comparison with Similar Compounds
Similar Compounds
Ac-Lys-Gln-Leu-AMC: Another fluorogenic substrate with a similar peptide sequence.
Ac-Arg-Gly-Lys-AMC: Used in similar applications but with a different amino acid sequence.
Uniqueness
Ac-DL-Lys-DL-Gln-DL-Lys-DL-Leu-DL-Arg-AMC.TFA is unique due to its specific amino acid sequence, which makes it suitable for studying particular proteases. Its trifluoroacetate salt form also enhances its stability and solubility compared to other similar compounds.
Properties
Molecular Formula |
C43H67F3N12O11 |
|---|---|
Molecular Weight |
985.1 g/mol |
IUPAC Name |
2-[(2-acetamido-6-aminohexanoyl)amino]-N-[6-amino-1-[[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C41H66N12O9.C2HF3O2/c1-23(2)20-32(40(61)51-30(12-9-19-47-41(45)46)36(57)49-26-13-14-27-24(3)21-35(56)62-33(27)22-26)53-38(59)29(11-6-8-18-43)50-39(60)31(15-16-34(44)55)52-37(58)28(48-25(4)54)10-5-7-17-42;3-2(4,5)1(6)7/h13-14,21-23,28-32H,5-12,15-20,42-43H2,1-4H3,(H2,44,55)(H,48,54)(H,49,57)(H,50,60)(H,51,61)(H,52,58)(H,53,59)(H4,45,46,47);(H,6,7) |
InChI Key |
LGRFFPYWSABBGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


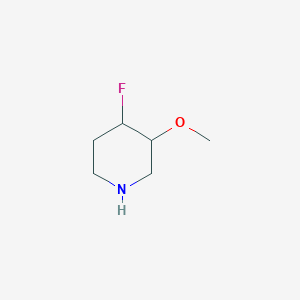
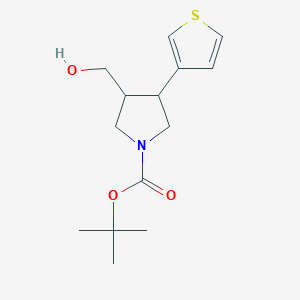
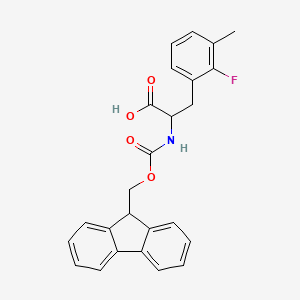
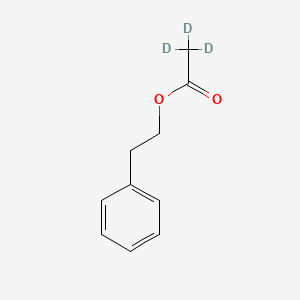
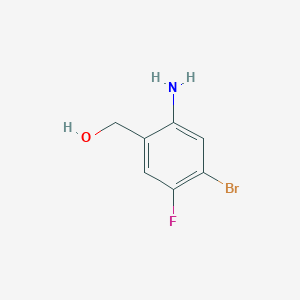
![4-{[2-(Prop-2-yn-1-ylsulfanyl)ethyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B12308486.png)
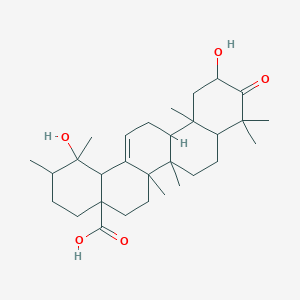
![7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12308493.png)
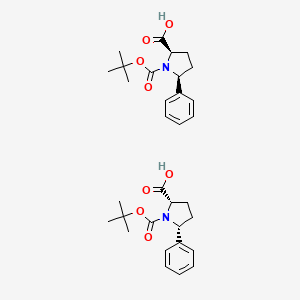
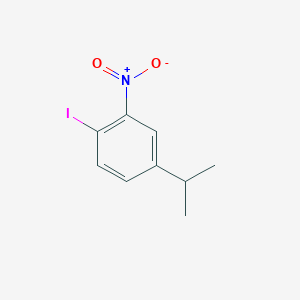
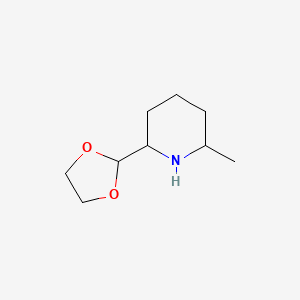
![14-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B12308505.png)
